

L-Isoserine: A Comprehensive Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of **L-Isoserine**, a non-proteinogenic α -hydroxy- β -amino acid. It covers its chemical structure, physicochemical properties, synthesis protocols, and biological significance, with a focus on its emerging role in neuroscience and as a scaffold for inhibitor design.

Chemical Identity and Structure

L-Isoserine, systematically named (2S)-3-amino-2-hydroxypropanoic acid, is a structural isomer of the proteinogenic amino acid L-serine. The key distinction lies in the relative positions of the amino and hydroxyl groups. In **L-Isoserine**, the amino group is situated on the β -carbon (C3), while the hydroxyl group is on the α -carbon (C2).

The stereochemistry at the α -carbon is 'S', defining it as the L-enantiomer. This structural arrangement confers unique chemical and biological properties distinct from its more common isomer.

Chemical Structure:

- IUPAC Name: (2S)-3-amino-2-hydroxypropanoic acid[1][2]
- Synonyms: (S)-2-Hydroxy-β-alanine, (S)-3-Amino-2-hydroxypropionic acid[3]
- CAS Number: 632-13-3



Molecular Formula: C₃H₇NO₃

SMILES: NC--INVALID-LINK--C(O)=O

InChl Key: BMYNFMYTOJXKLE-REOHCLBHSA-N

Physicochemical and Quantitative Data

L-Isoserine is typically a white to off-white crystalline powder. Its key quantitative properties are summarized in the table below for easy reference and comparison.

Property	Value	References
Molecular Weight	105.09 g/mol	
Melting Point	197–201 °C	_
Specific Optical Rotation [α]20/D	-31.0° to -34.0° (c=1, H ₂ O)	
Water Solubility	Slightly soluble	
рКа	2.72 (+1) at 25°C	_
pKa₂	9.25 (0) at 25°C	_
Aminopeptidase N (APN) Inhibition (IC50)	563 μΜ	-

Experimental Protocols

The synthesis of **L-Isoserine** derivatives is crucial for developing novel therapeutic agents. Below are detailed methodologies for key synthetic transformations starting from commercially available **L-Isoserine**.

3.1. Synthesis of N-Boc-L-Isoserine (8)

This protocol describes the protection of the amino group of **L-Isoserine** using a tert-butyloxycarbonyl (Boc) group, a common step in peptide synthesis and derivatization.



- Materials: L-Isoserine (7), Di-tert-butyl dicarbonate (Boc₂O), Sodium hydroxide (NaOH), Dioxane, Water.
- Procedure:
 - Dissolve L-Isoserine in an aqueous solution of sodium hydroxide.
 - Add a solution of Di-tert-butyl dicarbonate in dioxane to the reaction mixture.
 - Stir the mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
 - Upon completion, acidify the reaction mixture with a suitable acid (e.g., HCl) to a pH of approximately 2-3.
 - Extract the product with an organic solvent such as ethyl acetate.
 - Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-3-(tert-butoxycarbonylamino)-2-hydroxypropanoic acid (8) as a colorless solid.
- Characterization Data: Yield: 93.5%, mp 85–88°C; $[\alpha]^{25}D = +6.7^{\circ}$ (c 1, MeOH); ESI-MS m/z: 206.1 [M+H]⁺.
- 3.2. Synthesis of N-Boc-L-Isoserine Methyl Ester (1)

This procedure involves the esterification of the carboxylic acid group of **L-Isoserine**, often performed after N-protection.

- Materials: N-Boc-**L-Isoserine** (8), Methanol (MeOH), Thionyl chloride (SOCl₂) or another suitable esterification reagent.
- Procedure:
 - Suspend N-Boc-L-Isoserine in anhydrous methanol.
 - Cool the suspension in an ice bath (0 °C).



- Add thionyl chloride dropwise to the mixture while stirring.
- Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
- Remove the solvent under reduced pressure.
- The crude product can be purified by column chromatography on silica gel to afford N-Boc-L-isoserine methyl ester (1).

Biological Significance and Signaling Pathways

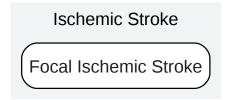
L-Isoserine exhibits notable biological activities, positioning it as a molecule of interest in drug development. Its primary roles identified to date involve neurotransmitter transport and enzyme inhibition.

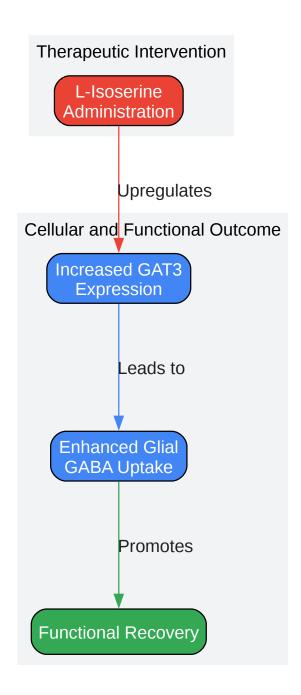
4.1. Role in GABA Transport

L-Isoserine is a selective substrate for the glial GABA transporter 3 (GAT3). Research has indicated that **L-isoserine** can upregulate the expression of GAT3 in the peri-infarct regions following a focal ischemic stroke. This upregulation is associated with increased functional recovery, suggesting a neuroprotective or neurorestorative role.

The proposed mechanism involves **L-isoserine** administration leading to increased GAT3 protein expression, which in turn enhances GABA uptake by glial cells. This modulation of the GABAergic system may contribute to the observed therapeutic effects.







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Caption: **L-Isoserine**'s role in post-stroke recovery via GAT3 upregulation.



4.2. Inhibition of Aminopeptidase N (APN/CD13)

L-Isoserine and its derivatives have been identified as inhibitors of Aminopeptidase N (APN), also known as CD13. APN is a zinc-dependent metalloprotease that plays a significant role in tumor invasion, metastasis, and angiogenesis. Its inhibition is a validated strategy in cancer therapy. **L-isoserine** itself shows weak inhibitory activity, but it serves as a valuable scaffold for the synthesis of more potent inhibitors. For instance, coupling **L-isoserine** with other amino acids, such as in **L-isoserine**-L-leucine dipeptides, has been shown to enhance inhibitory activity against related aminopeptidases.

The development workflow for these inhibitors is outlined below.



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Caption: Workflow for developing **L-Isoserine**-based APN inhibitors.

Conclusion

L-Isoserine is a versatile chiral building block with significant potential in medicinal chemistry and drug development. Its unique structure distinguishes it from L-serine, leading to distinct biological activities. The ability to modulate the GABAergic system through GAT3 upregulation highlights its potential in treating neurological disorders such as stroke. Furthermore, its role as a scaffold for designing potent Aminopeptidase N inhibitors underscores its relevance in oncology research. The synthetic protocols provided herein offer a foundation for researchers to explore the derivatization of **L-Isoserine** to create novel compounds with enhanced therapeutic properties. Further investigation into its biological mechanisms and applications is warranted.



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